
N,N-Dibutyl-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-1,1,1-trimethylsilanamine: is an organosilicon compound with the molecular formula C14H33NSi. It is a derivative of silanamine, where the nitrogen atom is bonded to two butyl groups and a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-1,1,1-trimethylsilanamine can be synthesized through the reaction of dibutylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
(C4H9)2NH+(CH3)3SiCl→(C4H9)2NSi(CH3)3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dibutyl-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various silyl-substituted amines.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
N,N-Dibutyl-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a silylating agent to protect functional groups during chemical synthesis.
Biology: The compound is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of N,N-Dibutyl-1,1,1-trimethylsilanamine involves its ability to form stable bonds with various functional groups. The trimethylsilyl group provides steric hindrance, protecting the nitrogen atom and allowing selective reactions. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of surface properties in materials science.
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-1,1,1-trimethylsilanamine
- N,N-Dimethyl-1,1,1-trimethylsilanamine
- N,N-Dibutyl-1,1,1-triethylsilanamine
Comparison: N,N-Dibutyl-1,1,1-trimethylsilanamine is unique due to its longer butyl chains compared to the ethyl or methyl groups in similar compounds. This results in different steric and electronic properties, making it suitable for specific applications where bulkier substituents are required. The compound’s reactivity and stability are also influenced by the length of the alkyl chains, providing distinct advantages in certain chemical reactions and industrial processes.
Propriétés
Numéro CAS |
3553-86-4 |
|---|---|
Formule moléculaire |
C11H27NSi |
Poids moléculaire |
201.42 g/mol |
Nom IUPAC |
N-butyl-N-trimethylsilylbutan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-6-8-10-12(11-9-7-2)13(3,4)5/h6-11H2,1-5H3 |
Clé InChI |
HBJBDCQZMCBJEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


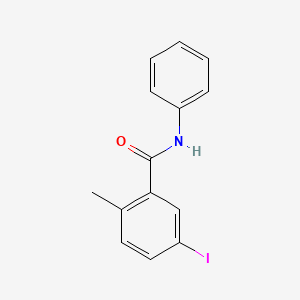
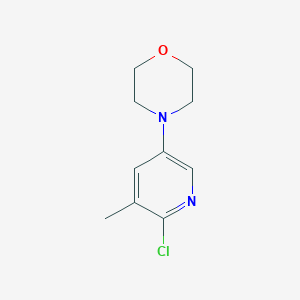
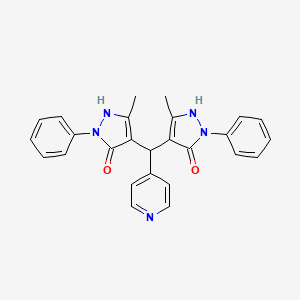
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

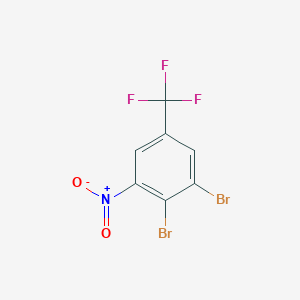

![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)

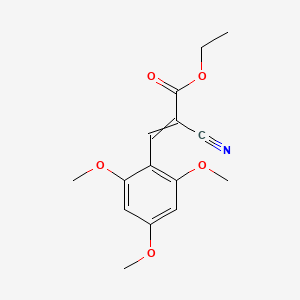
![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
